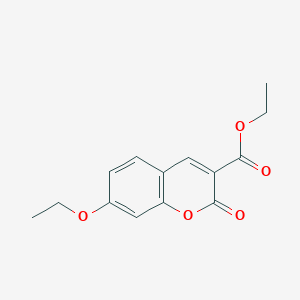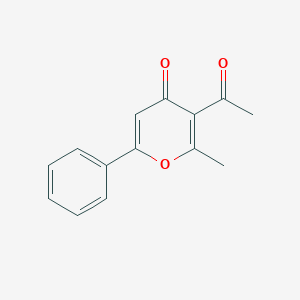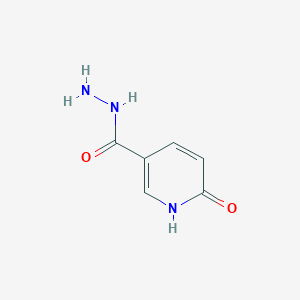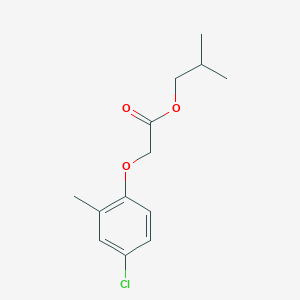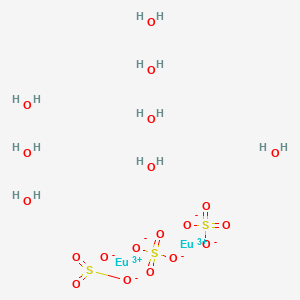
2-Methyl-prop-1-enyl-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-prop-1-enyl-benzothiazole, also known as Musk T, is a synthetic fragrance compound commonly used in the perfume industry. It is a pale yellow liquid with a strong, musky odor. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Methyl-prop-1-enyl-benzothiazole is not well understood. However, it is believed to interact with olfactory receptors in the nose, resulting in the perception of a musky odor.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Methyl-prop-1-enyl-benzothiazole. However, studies have shown that exposure to synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, may have endocrine-disrupting effects. Additionally, some studies have suggested that exposure to synthetic musk compounds may be associated with adverse reproductive and developmental effects.
Advantages And Limitations For Lab Experiments
2-Methyl-prop-1-enyl-benzothiazole has several advantages and limitations for use in lab experiments. Its strong musky odor makes it a useful reference compound for investigating the environmental impact of synthetic musk compounds. However, its limited availability and potential health effects may limit its use in certain experiments.
Future Directions
There are several future directions for research related to 2-Methyl-prop-1-enyl-benzothiazole. Further studies are needed to understand its mechanism of action and potential health effects. Additionally, research is needed to develop alternative fragrances that are less harmful to human health and the environment. Finally, studies investigating the environmental impact of synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, are needed to better understand their potential impact on ecosystems.
Synthesis Methods
The synthesis of 2-Methyl-prop-1-enyl-benzothiazole involves the reaction of 2-methyl-3-buten-2-ol with 2-mercaptobenzothiazole in the presence of an acid catalyst. This reaction results in the formation of 2-Methyl-prop-1-enyl-benzothiazole, which can be purified through distillation or chromatography.
Scientific Research Applications
2-Methyl-prop-1-enyl-benzothiazole has been the subject of several scientific studies due to its widespread use in the fragrance industry. It has been used as a reference compound in studies investigating the environmental impact of synthetic musk compounds. Additionally, it has been used in studies investigating the toxicity and potential health effects of fragrance compounds.
properties
CAS RN |
1628-61-1 |
|---|---|
Product Name |
2-Methyl-prop-1-enyl-benzothiazole |
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |
InChI Key |
VSTRENQRHHEUJJ-UHFFFAOYSA-N |
SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
synonyms |
Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




